

Technical Guide: 5-Bromo-1H-indol-6-amine (CAS 873055-33-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Bromo-1H-indol-6-amine*

Cat. No.: B1343728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, approved drugs, and clinical candidates. Its unique electronic properties and structural versatility allow for interaction with a wide range of biological targets.

5-Bromo-1H-indol-6-amine is a bifunctional synthetic intermediate of significant interest in drug discovery. The presence of a bromine atom at the 5-position and an amine group at the 6-position provides orthogonal handles for chemical modification.

The bromine atom serves as a versatile anchor for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The amino group offers a site for acylation, sulfonylation, and other derivatizations to modulate the compound's physicochemical properties and explore structure-activity relationships (SAR). This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, key synthetic transformations, and potential applications of **5-Bromo-1H-indol-6-amine** as a valuable building block in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical and Safety Data

Quantitative data for **5-Bromo-1H-indol-6-amine** is summarized below for easy reference.

Table 1: Physicochemical Properties

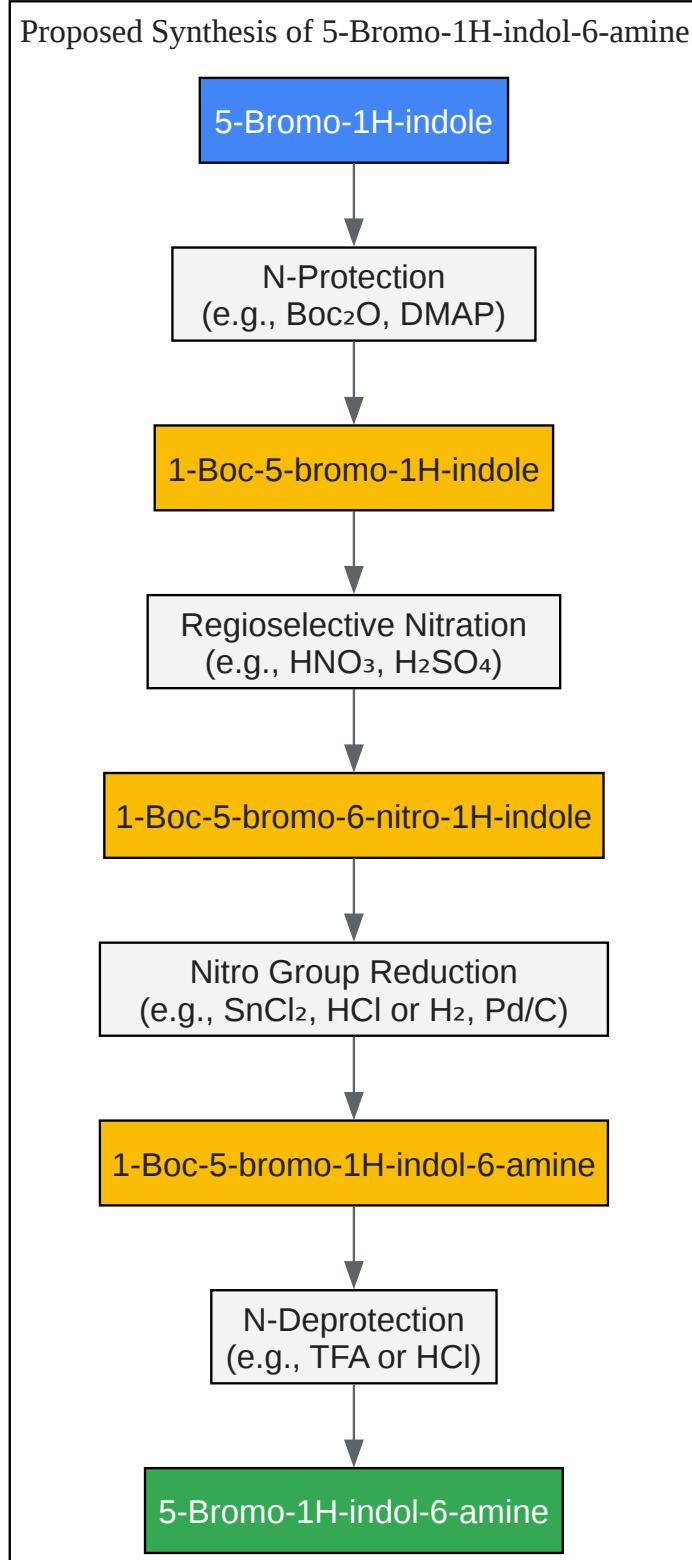

Property	Value	Reference(s)
CAS Number	873055-33-5	[1] [2]
Molecular Formula	C ₈ H ₇ BrN ₂	[2] [3]
Molecular Weight	211.06 g/mol	[3] [4]
Physical Form	Solid	[2]
Purity	Typically ≥97%	[2]
Boiling Point	387.0 ± 22.0 °C (Predicted)	[3]
Density	1.753 ± 0.06 g/cm ³ (Predicted)	[3]
Storage Conditions	4°C, protect from light	[2]

Table 2: Safety and Hazard Information

Hazard Information	Details	Reference(s)
Signal Word	Warning	[2] [5]
Pictogram	GHS07 (Harmful)	[2]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[2] [5]
Precautionary Statements	P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501	[2] [5]
Incompatible Materials	Strong oxidizing agents	[5]
Hazardous Decomposition	Carbon oxides, Hydrogen bromide, Nitrogen oxides	[5]

Synthesis and Experimental Protocols

While a specific, published synthesis for **5-Bromo-1H-indol-6-amine** is not readily available in peer-reviewed literature, a plausible and chemically sound multi-step synthetic route can be proposed. This route begins with the commercially available 5-bromo-1H-indole and involves protection, regioselective nitration, and subsequent reduction.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **5-Bromo-1H-indol-6-amine**.

Protocol 1: Proposed Synthesis of 5-Bromo-6-nitro-1H-indole

This protocol describes a plausible method for the regioselective nitration of 5-bromo-1H-indole. N-protection is critical to prevent reaction at the nitrogen and to influence the regioselectivity of the electrophilic substitution.

- Step A: N-Protection of 5-Bromo-1H-indole
 - Dissolve 5-bromo-1H-indole (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
 - Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
 - Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-5-bromo-1H-indole.
- Step B: Nitration of 1-Boc-5-bromo-1H-indole
 - Dissolve the protected indole from Step A (1.0 eq.) in concentrated sulfuric acid at 0 °C.
 - Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C. The directing effects of the C5-bromo (ortho-, para-directing) and the bulky N-Boc group are expected to favor substitution at the C6 position, although mixtures of isomers are possible.
 - Stir the reaction at low temperature for 1-2 hours.
 - Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

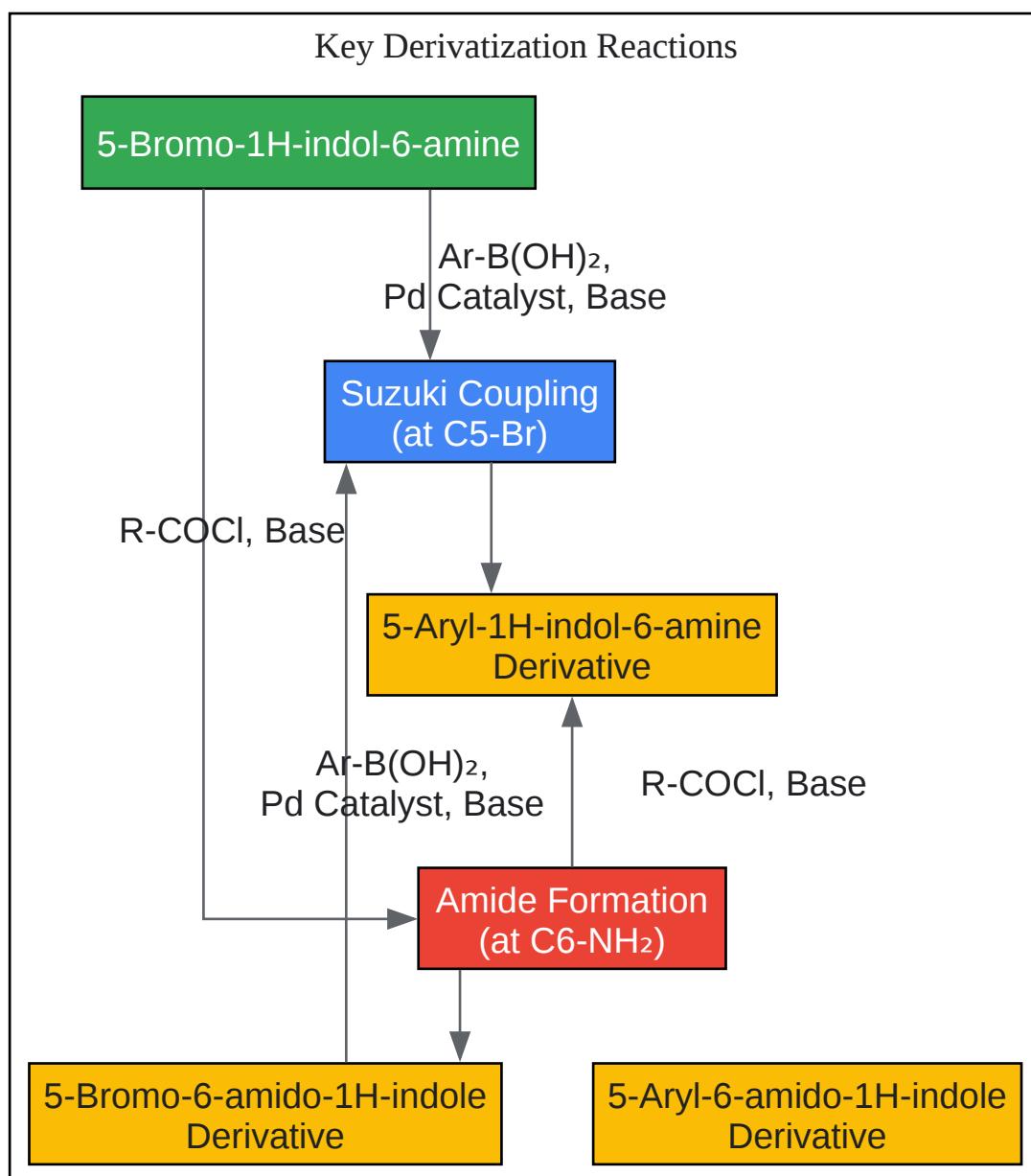
- Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product via column chromatography to isolate 1-Boc-5-bromo-6-nitro-1H-indole.

Protocol 2: Reduction of 5-Bromo-6-nitro-1H-indole to 5-Bromo-1H-indol-6-amine

This protocol details the reduction of the nitro group to an amine, a common and high-yielding transformation.

- Step A: Reduction of the Nitro Group

- Suspend 1-Boc-5-bromo-6-nitro-1H-indole (1.0 eq.) in a solvent such as ethanol or ethyl acetate.
- Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 5.0 eq.) and heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. Alternatively, catalytic hydrogenation can be performed using palladium on carbon (10 mol%) under a hydrogen atmosphere.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture, and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude 1-Boc-5-bromo-1H-indol-6-amine.


- Step B: N-Deprotection

- Dissolve the crude product from Step A in DCM.
- Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
- Stir the mixture at room temperature for 1-2 hours.

- Evaporate the solvent and excess acid under reduced pressure.
- Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, **5-Bromo-1H-indol-6-amine**, with ethyl acetate.
- Purify by column chromatography or recrystallization as needed.

Synthetic Utility and Derivatization

5-Bromo-1H-indol-6-amine is a versatile building block. The bromo and amino groups can be functionalized independently to generate a diverse library of compounds.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **5-Bromo-1H-indol-6-amine**.

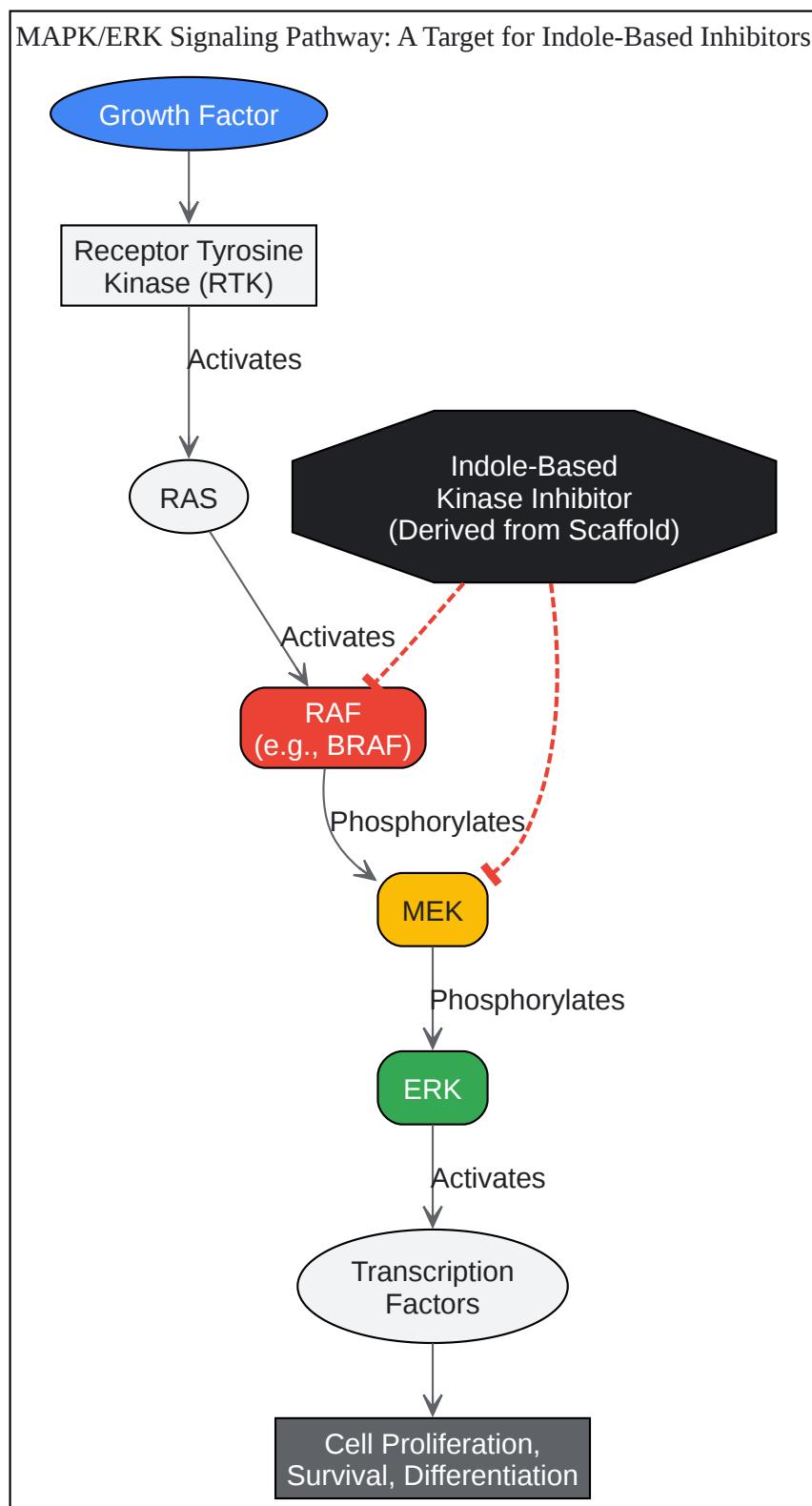
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C5-Position

This protocol enables the formation of a C-C bond at the bromine-substituted position.

- Materials: **5-Bromo-1H-indol-6-amine** (or its N-protected form), arylboronic acid (1.2 eq.), palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq.), base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq.), solvent (e.g., dioxane/water mixture).
- Procedure:
 - To an oven-dried flask, add **5-Bromo-1H-indol-6-amine**, the arylboronic acid, and the base.
 - Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
 - Add the solvent and the palladium catalyst.
 - Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
 - After completion, cool the reaction, dilute with water, and extract with an organic solvent.
 - Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Protocol 4: Acylation of the C6-Amino Group

This protocol describes the formation of an amide bond at the C6-position.


- Materials: **5-Bromo-1H-indol-6-amine**, acyl chloride or acid anhydride (1.1 eq.), a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., DCM or THF).
- Procedure:
 - Dissolve **5-Bromo-1H-indol-6-amine** in the solvent and cool to 0 °C.
 - Add the base, followed by the dropwise addition of the acylating agent.
 - Allow the reaction to warm to room temperature and stir for 1-3 hours.
 - Quench the reaction with water and extract the product.
 - Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

- Dry the organic phase, concentrate, and purify the resulting amide by chromatography or recrystallization.

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

The 5-bromo-6-aminoindole scaffold is a valuable starting point for the synthesis of kinase inhibitors. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Derivatives of this scaffold can be designed to target the ATP-binding site of various kinases.

For example, the 5-aryl substituted derivatives (from Suzuki coupling) can explore hydrophobic pockets in the kinase active site, while modifications at the 6-amino position can form key hydrogen bonds with the hinge region of the kinase. This dual-handle approach allows for the systematic optimization of potency and selectivity.

[Click to download full resolution via product page](#)**Caption:** Inhibition of the MAPK/ERK pathway by kinase inhibitors.

Potential Kinase Targets:

- BRAF Kinase: Mutated BRAF is a key driver in melanoma and other cancers. The related 5-bromo-7-azaindole scaffold is a core component of the approved BRAF inhibitor Vemurafenib, highlighting the potential of bromo-indoles in this area.
- Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their inhibition is a major strategy in oncology.
- Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in a range of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.

By generating a library of compounds from **5-Bromo-1H-indol-6-amine** and screening them against a panel of kinases, researchers can identify novel hits for further lead optimization in drug development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ecommons.luc.edu [ecommmons.luc.edu]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ -Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 5-Bromo-1H-indol-6-amine (CAS 873055-33-5)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343728#5-bromo-1h-indol-6-amine-cas-number-873055-33-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com